molecular formula C10H16N4O2S B6521189 1-(cyclopropanesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1795361-46-4

1-(cyclopropanesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B6521189
CAS No.: 1795361-46-4
M. Wt: 256.33 g/mol
InChI Key: UJZCRSQWJQRGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropanesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a piperidine ring substituted with a cyclopropanesulfonyl group and a 1H-1,2,3-triazol-1-yl group. The unique structural attributes of this compound make it a valuable subject for various scientific investigations.

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions for this compound could be vast, depending on its biological activity. If it shows promise as a pharmaceutical, further studies could be conducted to optimize its structure, evaluate its pharmacokinetics and pharmacodynamics, and assess its efficacy and safety in preclinical and clinical trials .

Preparation Methods

The synthesis of 1-(cyclopropanesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves a multi-step process. One common method includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-(Cyclopropanesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific molecular targets. The cyclopropanesulfonyl group and the triazole moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 1-(cyclopropanesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine stands out due to its unique combination of functional groups. Similar compounds include:

  • 1-(Cyclopropanesulfonyl)-4-(1H-1,2,4-triazol-1-yl)piperidine
  • 1-(Cyclopropanesulfonyl)-4-(1H-1,2,3-triazol-1-yl)morpholine
  • 1-(Cyclopropanesulfonyl)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine

These compounds share structural similarities but differ in their specific functional groups and resulting properties .

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-(triazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c15-17(16,10-1-2-10)13-6-3-9(4-7-13)14-8-5-11-12-14/h5,8-10H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZCRSQWJQRGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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